tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate
Description
tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate (CAS: 269747-25-3) is a carbamate derivative featuring a chlorosulfonyl (–SO₂Cl) group at the para-position of a benzyl-substituted phenyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . Its chlorosulfonyl group is highly reactive, enabling sulfonamide bond formation, a critical step in drug design and materials science.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-chlorosulfonylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKPYHIHJKGWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269071-52-4 | |
| Record name | tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)benzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways . The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
tert-Butyl N-{[4-(Sulfamoylmethyl)phenyl]methyl}carbamate (CAS: 2680803-38-5)
- Structural Difference : Replaces the chlorosulfonyl (–SO₂Cl) group with a sulfamoyl (–SO₂NH₂) group.
- Impact :
tert-Butyl (4-((2-Chloroacetamido)methyl)phenyl)carbamate (CAS: 123252-15-3)
- Structural Difference : Features a chloroacetamido (–NHCOCH₂Cl) substituent instead of chlorosulfonyl.
- Impact :
Substitution Patterns on the Aromatic Ring
tert-Butyl (4-Bromo-2-fluoro-3-methoxyphenyl)methylcarbamate (41ε)
- Structural Difference : Contains bromo, fluoro, and methoxy substituents at ortho and meta positions.
- Impact :
tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e)
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate, with the CAS number 269747-25-3, is a compound characterized by a tert-butyl group linked to a carbamate moiety and a phenyl ring substituted with a chlorosulfonyl group. Its molecular formula is C₁₁H₁₄ClNO₄S, with a molecular weight of 291.75 g/mol. The unique features of this compound stem from the chlorosulfonyl substitution, which may influence its biological interactions and reactivity in various applications, particularly in medicinal chemistry and materials science .
The biological activity of this compound has not been extensively documented in literature; however, its structural components suggest potential interactions with biological targets. The presence of the chlorosulfonyl group may enhance its electrophilic character, allowing it to participate in nucleophilic substitutions or reactions with biological macromolecules such as proteins and nucleic acids.
Potential Pharmacological Applications
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Enzyme Inhibition : Compounds containing carbamate moieties are often evaluated for their ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases .
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of cytokine release .
Case Studies
- In vitro Studies : A study highlighted the protective effects of related compounds on astrocytes against amyloid beta-induced toxicity. This suggests that this compound might similarly protect neuronal cells from oxidative stress and inflammation associated with neurodegenerative conditions .
- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that modifications on the phenyl ring can significantly impact the potency of related compounds. For instance, variations in substituents on the phenyl ring have been correlated with changes in inhibitory activity against target enzymes .
Comparative Analysis
The following table summarizes the biological activities of selected related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| M4 | β-secretase inhibitor | 100 | Moderate protective effect against Aβ-induced toxicity |
| Compound 3 | Acetylcholinesterase inhibitor | 0.0078 ± 0.0005 | High potency in inhibiting enzyme activity |
| Compound 5 | Anti-inflammatory | 0.425 ± 0.061 | Significant reduction of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via carbamate formation using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF. For example, coupling reactions between tert-butyl carbamate intermediates and chlorosulfonyl-containing aryl groups under anhydrous conditions yield the target compound .
- Purification : Flash chromatography on silica gel (eluting with gradients of ethyl acetate/hexane) is effective for isolating the product. Confirm purity via HPLC (retention time analysis) and NMR (integration of tert-butyl protons at ~1.3 ppm) .
Q. How should researchers characterize this compound’s stability under laboratory conditions?
- Stability Analysis : The compound is stable at room temperature in inert atmospheres but decomposes in the presence of strong acids/bases or oxidizing agents. Monitor degradation via TLC or HPLC, observing byproducts such as sulfonic acid derivatives .
- Storage : Store in airtight containers under nitrogen at 2–8°C, away from moisture. Conduct periodic NMR checks (e.g., disappearance of tert-butyl signals indicates decomposition) .
Q. What spectroscopic techniques are critical for confirming its structure?
- NMR : Use H and C NMR to identify the tert-butyl group (δ 1.3 ppm for H; δ 28–30 ppm for carbamate carbons). The chlorosulfonyl group’s electron-withdrawing effect deshields adjacent aromatic protons (δ 7.5–8.0 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H] at m/z 320.07 for CHClNOS) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELX software for structure refinement. The tert-butyl group’s steric bulk often leads to torsional strain in the carbamate linkage, visible in the crystal lattice .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O and O–H···O bonds) to explain packing patterns. For example, hydrogen-bonded 2D networks may form parallel to the (100) plane .
Q. What computational methods predict reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- DFT Modeling : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., sulfur in –SOCl is highly reactive). Compare with experimental kinetic data (e.g., SN displacement by amines) .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to explain accelerated reaction rates .
Q. How can researchers address contradictions in reported synthetic yields (e.g., >100% yields)?
- Error Analysis : High yields (e.g., 132% in ) may arise from incomplete solvent removal, residual DMF, or co-elution of byproducts during chromatography. Validate via gravimetric analysis and F NMR (if fluorinated reagents are used).
- Replication : Reproduce reactions under strictly anhydrous conditions and quantify yields via calibrated HPLC .
Q. What strategies mitigate hazards during scale-up synthesis?
- Safety Protocols : Use Schlenk lines for moisture-sensitive steps. Monitor exothermic reactions (e.g., sulfonation) with in-situ IR to detect SO release. Employ scrubbers for toxic gas neutralization .
- Engineering Controls : Implement continuous flow reactors to minimize exposure to chlorosulfonyl intermediates, reducing decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
